Ethyl 4-hydrazinyl-2-methylbenzoate
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Overview
Description
Ethyl 4-hydrazinyl-2-methylbenzoate: is an organic compound with the molecular formula C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol . This compound is characterized by the presence of a hydrazinyl group attached to a methylbenzoate moiety, making it a valuable intermediate in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Solution-Based Synthesis: Ethyl 4-hydrazinyl-2-methylbenzoate can be synthesized by reacting ethyl 4-chloro-2-methylbenzoate with hydrazine hydrate in the presence of a suitable solvent such as ethanol or methanol.
Mechanosynthesis: This method involves grinding the reactants together in a ball mill, which facilitates the reaction through mechanical energy.
Solid-State Melt Reactions: In this method, the reactants are heated together in the absence of a solvent, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale solution-based synthesis due to its scalability and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 4-hydrazinyl-2-methylbenzoate can undergo oxidation reactions to form corresponding azines or other oxidized derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles such as aldehydes, ketones, and acyl chlorides.
Major Products Formed:
Oxidation: Azines and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted hydrazones.
Scientific Research Applications
Chemistry: Ethyl 4-hydrazinyl-2-methylbenzoate is used as an intermediate in the synthesis of various hydrazone derivatives, which are valuable in organic synthesis and medicinal chemistry .
Biology: The compound is used in the development of biologically active molecules, including potential anticancer and antimicrobial agents .
Medicine: this compound derivatives have shown promise in the development of new pharmaceuticals with diverse therapeutic applications .
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules in the chemical industry .
Mechanism of Action
The mechanism of action of ethyl 4-hydrazinyl-2-methylbenzoate involves its interaction with various molecular targets, including enzymes and receptors. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . This interaction can affect various biochemical pathways, making the compound useful in drug development and biochemical research .
Comparison with Similar Compounds
Ethyl 4-(2-(thiofen-2-ylmethylene)hydrazinyl)benzoate: This compound has a similar structure but contains a thiophene ring instead of a methyl group.
Ethyl 4-[(2Z)-2-(2-oxo[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-ylidene)hydrazinyl]benzoate: This compound features a benzimidazole scaffold, providing different biological activities.
Uniqueness: Ethyl 4-hydrazinyl-2-methylbenzoate is unique due to its specific hydrazinyl and methylbenzoate structure, which imparts distinct chemical reactivity and biological activity.
Biological Activity
Antiglycation Activity
Hydrazone compounds structurally similar to ethyl 4-hydrazinyl-2-methylbenzoate have shown promising antiglycation activity. A series of 4-methoxybenzoylhydrazones demonstrated varying degrees of antiglycation effects, with IC50 values ranging from 216.52 to 748.71 μM . This suggests that this compound may possess similar antiglycation properties, which could be beneficial in managing diabetic complications.
Table 1: Antiglycation activity of selected hydrazone compounds
Compound | IC50 (μM) |
---|---|
1 | 216.52 ± 4.2 |
3 | 289.58 ± 2.64 |
6 | 227.75 ± 0.53 |
7 | 242.53 ± 6.1 |
11 | 287.79 ± 1.59 |
Rutin (standard) | 294.46 ± 1.50 |
Protein Binding and Interaction
Hydrazone compounds have shown significant interactions with proteins, particularly human serum albumin (HSA). For instance, (E)-Ethyl-4-(2-(furan-2-ylmethylene)hydrazinyl)benzoate (EFHB), a structurally related compound, demonstrated strong binding to HSA . This suggests that this compound may also interact with proteins in biological systems, potentially affecting drug distribution and metabolism.
Antioxidant Properties
The hydrazine group in this compound may contribute to antioxidant activities. Research on similar compounds has shown inhibitory effects on protein oxidation markers, including protein carbonyl formation and thiol oxidation . This antioxidant potential could be valuable in various biological applications, such as preventing oxidative stress-related cellular damage.
Potential Pharmacokinetic Properties
Based on the properties of structurally similar compounds, we can infer some potential pharmacokinetic characteristics of this compound:
- BBB permeant: Likely yes
- P-gp substrate: Potentially no
- CYP1A2 inhibitor: Possibly yes
- Log Po/w (Consensus): Estimated around 2.45
These properties suggest that the compound may have good bioavailability and the potential to cross the blood-brain barrier, which could be relevant for neurological applications.
Research Applications
This compound has potential applications in various areas of biological research:
- As a building block for synthesizing more complex molecules with biological activity.
- In studying protein modifications and interactions, particularly with its ability to form covalent bonds with nucleophilic residues in proteins.
- As a potential lead compound for developing antiglycation agents for diabetic treatments .
- In investigating antioxidant mechanisms and their effects on cellular processes .
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
ethyl 4-hydrazinyl-2-methylbenzoate |
InChI |
InChI=1S/C10H14N2O2/c1-3-14-10(13)9-5-4-8(12-11)6-7(9)2/h4-6,12H,3,11H2,1-2H3 |
InChI Key |
WFVRWNUXMZDIMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)NN)C |
Origin of Product |
United States |
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